[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine Hydrochloride [2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine Hydrochloride
Brand Name: Vulcanchem
CAS No.: 690632-10-1
VCID: VC3843625
InChI: InChI=1S/C11H9F3N2S.ClH/c12-11(13,14)8-3-1-7(2-4-8)10-16-9(5-15)6-17-10;/h1-4,6H,5,15H2;1H
SMILES: C1=CC(=CC=C1C2=NC(=CS2)CN)C(F)(F)F.Cl
Molecular Formula: C11H10ClF3N2S
Molecular Weight: 294.72 g/mol

[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine Hydrochloride

CAS No.: 690632-10-1

Cat. No.: VC3843625

Molecular Formula: C11H10ClF3N2S

Molecular Weight: 294.72 g/mol

* For research use only. Not for human or veterinary use.

[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine Hydrochloride - 690632-10-1

Specification

CAS No. 690632-10-1
Molecular Formula C11H10ClF3N2S
Molecular Weight 294.72 g/mol
IUPAC Name [2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine;hydrochloride
Standard InChI InChI=1S/C11H9F3N2S.ClH/c12-11(13,14)8-3-1-7(2-4-8)10-16-9(5-15)6-17-10;/h1-4,6H,5,15H2;1H
Standard InChI Key FWELHPZJURGPIV-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NC(=CS2)CN)C(F)(F)F.Cl
Canonical SMILES C1=CC(=CC=C1C2=NC(=CS2)CN)C(F)(F)F.Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) attached to a 4-(trifluoromethyl)phenyl group at the 2-position and an aminomethyl group at the 4-position . The trifluoromethyl (-CF₃) substituent introduces strong electron-withdrawing effects, modulating the electronic environment of the phenyl ring and enhancing lipophilicity . This structural motif is critical for improving membrane permeability in biological systems.

The hydrochloride salt form stabilizes the free base via protonation of the primary amine, increasing aqueous solubility for experimental applications . The molecular formula is C₁₁H₁₀ClF₃N₂S, with a molar mass of 294.72 g/mol .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₀ClF₃N₂S
Molecular Weight294.72 g/mol
IUPAC Name[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine; hydrochloride
SMILESC1=CC(=CC=C1C2=NC(=CS2)CN)C(F)(F)F.Cl
InChIKeyFWELHPZJURGPIV-UHFFFAOYSA-N

Spectroscopic and Computational Data

PubChem provides computed descriptors, including the InChI string and topological polar surface area (TPSA) of 56.3 Ų, indicative of moderate hydrogen-bonding capacity . Density functional theory (DFT) calculations predict a pKa of ~7.5 for the amine group, aligning with its weak basicity .

Synthesis and Optimization

Hantzsch Thiazole Synthesis

The thiazole core is typically synthesized via the Hantzsch method, which involves cyclocondensation of a thiourea derivative with an α-halocarbonyl compound. For this compound, 4-(trifluoromethyl)phenyl thiourea reacts with 2-bromo-1-(aminomethyl)ethanone in ethanol under reflux to yield the thiazole intermediate. Subsequent treatment with hydrochloric acid produces the hydrochloride salt.

Table 2: Representative Synthetic Pathway

StepReagents/ConditionsIntermediate
1Thiourea + α-bromoketone, EtOH, ΔThiazole free base
2HCl in diethyl etherHydrochloride salt

Physicochemical Properties

Thermal Properties

Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C, with decomposition onset at 240°C . The trifluoromethyl group contributes to thermal stability by reducing oxidative degradation pathways.

Biological Activity and Mechanisms

Anticancer Screening

Preliminary assays indicate moderate cytotoxicity against HeLa (IC₅₀: 12 µM) and MCF-7 (IC₅₀: 18 µM) cell lines, likely via interference with tubulin polymerization . The trifluoromethyl group enhances cellular uptake by passive diffusion across lipid bilayers .

Applications in Drug Development

Lead Compound Optimization

This compound serves as a scaffold for structure-activity relationship (SAR) studies. Modifications at the 4-aminomethyl position (e.g., acylations or alkylations) have yielded derivatives with improved pharmacokinetic profiles.

Materials Science

The thiazole ring’s conjugated π-system enables applications in organic semiconductors. Thin films of this compound exhibit a bandgap of 3.2 eV, suitable for UV-selective photodetectors.

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